6-(2-Bromophenyl)pteridine-2,4,7-triamine
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Overview
Description
6-(2-Bromophenyl)pteridine-2,4,7-triamine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound features a bromophenyl group attached to the pteridine core, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(2-Bromophenyl)pteridine-2,4,7-triamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl derivative and pteridine precursor.
Reaction Conditions: The bromophenyl derivative is subjected to nucleophilic substitution reactions with the pteridine precursor under controlled conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
6-(2-Bromophenyl)pteridine-2,4,7-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pteridine core or the bromophenyl group.
Coupling Reactions: Organometallic coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups to the molecule.
Common reagents for these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(2-Bromophenyl)pteridine-2,4,7-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)pteridine-2,4,7-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the pteridine core can participate in redox reactions or act as a structural scaffold . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 6-(2-Bromophenyl)pteridine-2,4,7-triamine include other pteridine derivatives with different substituents on the phenyl ring or variations in the pteridine core. Examples include:
6-Phenylpteridine-2,4,7-triamine: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-(2-Chlorophenyl)pteridine-2,4,7-triamine:
The uniqueness of this compound lies in the presence of the bromophenyl group, which can influence its chemical reactivity and interactions with biological targets .
Properties
CAS No. |
13510-74-2 |
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Molecular Formula |
C12H10BrN7 |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
6-(2-bromophenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H10BrN7/c13-6-4-2-1-3-5(6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
InChI Key |
ULKRSHNVHFMERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)Br |
Origin of Product |
United States |
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